

# A Comprehensive Spectroscopic Analysis of Butyl Methyl Ether Isomers

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Compound of Interest		
Compound Name:	Butyl methyl ether	
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This technical guide provides an in-depth analysis of the spectroscopic data for two common isomers of **butyl methyl ether**: n-**butyl methyl ether** and tert-**butyl methyl ether**. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual workflows.

## **Spectroscopic Data**

The following sections present the key spectroscopic data for n-butyl methyl ether and tert-butyl methyl ether in a structured tabular format for ease of comparison and reference.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The tables below summarize the <sup>1</sup>H and <sup>13</sup>C NMR data for the two isomers.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Butyl Methyl Ether** Isomers



Isomer	Structure	Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
n-Butyl Methyl Ether	CH3-O-CH2- CH2-CH2-CH3	a (CH <sub>3</sub> -O)	3.31	S	-
b (O-CH <sub>2</sub> )	3.38	t	6.6		
c (-CH <sub>2</sub> -)	1.55	sextet	6.8		
d (-CH <sub>2</sub> -)	1.37	sextet	7.4		
e (CH₃-C)	0.91	t	7.3		
tert-Butyl Methyl Ether	(CH₃)₃C-O- CH₃	a ((CH₃)₃C)	1.19	S	-
b (O-CH₃)	3.18	S	-		

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Butyl Methyl Ether** Isomers

Isomer	Structure	Carbon Assignment	Chemical Shift (δ) ppm
n-Butyl Methyl Ether	CH <sub>3</sub> -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	a (CH <sub>3</sub> -O)	58.6
b (O-CH <sub>2</sub> )	72.8	_	
c (-CH <sub>2</sub> -)	31.9		
d (-CH <sub>2</sub> -)	19.4		
e (CH₃-C)	14.0		
tert-Butyl Methyl Ether	(CH <sub>3</sub> ) <sub>3</sub> C-O-CH <sub>3</sub>	a ((CH₃)₃C)	27.5
b (O-CH₃)	49.6	_	
c (C-(CH₃)₃)	73.4	_	



## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for the **butyl methyl ether** isomers are presented below.

Table 3: Key IR Absorption Bands for **Butyl Methyl Ether** Isomers

Isomer	Functional Group	Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
n-Butyl Methyl Ether	C-H (alkane)	Stretching	2950-2850	Strong
C-O (ether)	Stretching	1120-1085	Strong	
tert-Butyl Methyl Ether	C-H (alkane)	Stretching	2970-2820	Strong
C-O (ether)	Stretching	1100-1075	Strong	

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for Butyl Methyl Ether Isomers

Isomer	Molecular Ion (M+) m/z	Base Peak m/z	Key Fragment Ions m/z
n-Butyl Methyl Ether	88	45	29, 41, 56, 73
tert-Butyl Methyl Ether	88	73	41, 57

## **Experimental Protocols**



This section outlines the general methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation:
  - Accurately weigh 5-20 mg of the liquid butyl methyl ether sample for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR).[1]
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean vial.[1][2][3] The solvent should completely dissolve the sample and not have signals that interfere with the analyte's peaks.[1]
  - Ensure the solution is homogeneous by gentle vortexing or sonication.
  - Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1][3] Avoid introducing any particulate matter or air bubbles.[1][3]
- Instrument Setup and Data Acquisition:
  - Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.
  - Place the sample in the NMR spectrometer.
  - Locking: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[1]
  - Shimming: The homogeneity of the magnetic field is optimized to improve signal resolution and shape.[1]
  - Tuning: The probe is tuned to the specific nucleus being observed (e.g., <sup>1</sup>H or <sup>13</sup>C).[1]
  - Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the data.[1]
- Data Processing:



- The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
- The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS).

## **IR Spectroscopy Protocol (Neat Liquid Sample)**

- Sample Preparation:
  - Place one to two drops of the neat (undiluted) liquid butyl methyl ether onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]
  - Carefully place a second salt plate on top, creating a thin liquid film sandwiched between the plates.[4][5] Ensure the liquid spreads evenly.
- Instrument Setup and Data Acquisition:
  - Obtain a background spectrum of the empty spectrometer to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
  - Place the salt plate "sandwich" into the sample holder of the IR spectrometer.[4]
  - Acquire the IR spectrum of the sample.
- Data Analysis:
  - Identify the characteristic absorption bands and their corresponding wavenumbers.
  - Correlate the observed bands with the functional groups present in the molecule.

## **Mass Spectrometry Protocol (Volatile Liquid)**

- Sample Introduction:
  - For a volatile liquid like butyl methyl ether, the sample is typically introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).



 A small amount of the liquid is injected into the instrument, where it is vaporized in a heated inlet.[6][7][8][9]

### Ionization:

 The vaporized sample molecules are then ionized, most commonly using Electron Ionization (EI). In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M+).

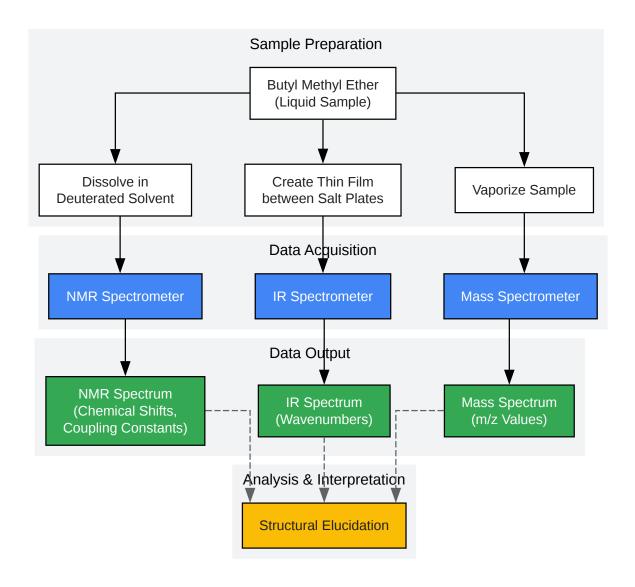
### Mass Analysis:

- The resulting ions (the molecular ion and any fragment ions formed) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation:
  - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
  - The molecular weight of the compound can be determined from the molecular ion peak, and the fragmentation pattern provides structural information.

## **Visualizations**

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the spectroscopic analysis of **butyl methyl ether**.

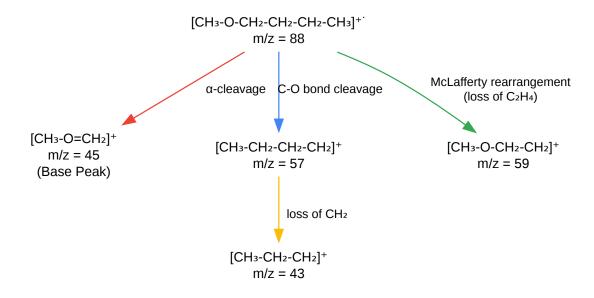




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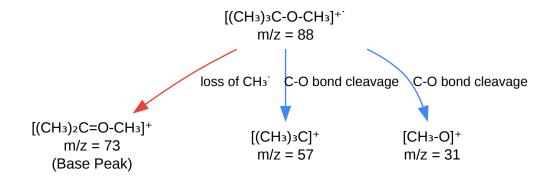
Caption: General workflow for the spectroscopic analysis of a liquid sample.





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Caption: Mass spectral fragmentation pathway for n-butyl methyl ether.



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Caption: Mass spectral fragmentation pathway for tert-butyl methyl ether.

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